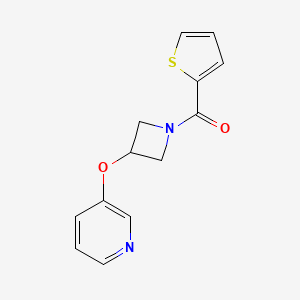

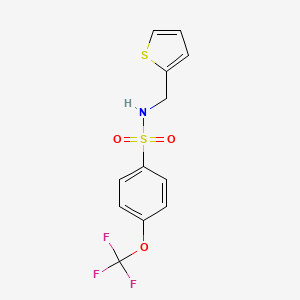

2,5-Dioxopyrrolidin-1-YL 3,3,3-trifluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions and rearrangements. For instance, the synthesis of diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide is reported, which involves a ring expansion process . Additionally, the preparation of 1,5-disubstituted pyrrolidin-2-ones is achieved through nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The structure elucidation of such compounds is often performed using techniques like IR, NMR, and X-ray crystallography . The presence of substituents like trifluoromethyl groups can influence the molecular geometry and electronic properties of the compound .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including rearrangements. For example, the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid represents a new rearrangement in the 2,5-dioxopyrrolidine series . This suggests that 2,5-dioxopyrrolidin-1-yl derivatives can be reactive and may undergo transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. The introduction of trifluoromethyl groups can increase the lipophilicity and potentially affect the acidity/basicity of the compound . The presence of 2,5-dioxopyrrolidin-1-yl groups may also impact the compound's reactivity and stability .

Scientific Research Applications

Fluorinated Receptors for Enhanced Affinity and Selectivity

Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, utilizing fluorinated pyrrole units, have been developed as neutral anion receptors. These compounds show significantly enhanced affinities for anions like fluoride, chloride, and dihydrogen phosphate compared to non-fluorinated counterparts. The increased affinity for dihydrogen phosphate is particularly notable, with improvements by orders of magnitude, enabling their use as naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

Anticancer Agents Discovery

A series of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds with trifluoromethyl groups, have been identified as novel apoptosis inducers, demonstrating activity against breast and colorectal cancer cell lines. This discovery highlights the potential of fluorinated compounds in developing new anticancer agents (Zhang et al., 2005).

Coordination Chemistry and Luminescent Compounds

Research in coordination chemistry has leveraged derivatives of pyrazolylpyridines, where fluorinated entities play crucial roles in forming luminescent lanthanide compounds useful for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Cyclisation Catalysts

Trifluoromethanesulfonic acid has been utilized as a catalyst in cyclisation reactions, showcasing the efficiency in forming polycyclic systems through sulfonamide terminations. This method underscores the importance of fluorinated reagents in facilitating complex organic transformations (Haskins & Knight, 2002).

Synthesis of Hexahydro-3H-Pyrrolyzin-3-ones

A palladium-catalyzed carboamination reaction involving fluorinated pyrrolidin-2-one derivatives has been developed for the diastereoselective synthesis of hexahydropyrrolizidin-3-ones. This method represents a novel approach in the synthesis of fluorinated nitrogen-containing heterocycles (Bagnoli et al., 2010).

Safety and Hazards

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3,3,3-trifluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO4/c8-7(9,10)3-6(14)15-11-4(12)1-2-5(11)13/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXXDNMSJBMXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)

![8-chloro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2547615.png)

![5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2547616.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)

![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)

![quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2547621.png)

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)

![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)